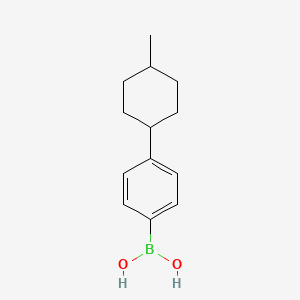
(4-(trans-4-Methylcyclohexyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(trans-4-Methylcyclohexyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a trans-4-methylcyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(trans-4-Methylcyclohexyl)phenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions: (4-(trans-4-Methylcyclohexyl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Esterification: Reaction with diols or alcohols to form boronic esters.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or water).
Oxidation: Hydrogen peroxide or other peroxides.
Esterification: Diols or alcohols, often under mild acidic or basic conditions.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.
Oxidation: Phenols.
Esterification: Boronic esters.
Aplicaciones Científicas De Investigación
(4-(trans-4-Methylcyclohexyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Potential use in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential in drug delivery systems and as a component in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of (4-(trans-4-Methylcyclohexyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond between the two aryl groups, regenerating the palladium catalyst.
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 4-(Methoxycarbonyl)phenylboronic acid
- 4-(Methylthio)phenylboronic acid
Comparison: (4-(trans-4-Methylcyclohexyl)phenyl)boronic acid is unique due to the presence of the trans-4-methylcyclohexyl group, which can influence its reactivity and steric properties compared to simpler boronic acids like phenylboronic acid. This structural feature may provide advantages in specific synthetic applications, such as increased selectivity or stability in certain reactions.
Propiedades
Fórmula molecular |
C13H19BO2 |
|---|---|
Peso molecular |
218.10 g/mol |
Nombre IUPAC |
[4-(4-methylcyclohexyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H19BO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h6-11,15-16H,2-5H2,1H3 |
Clave InChI |
GEONHMFXBFSIMD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2CCC(CC2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


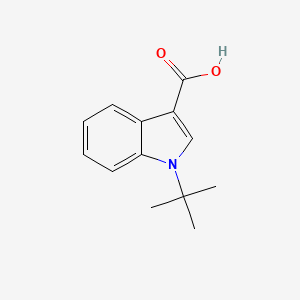
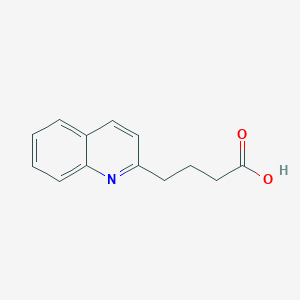
![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B11890420.png)



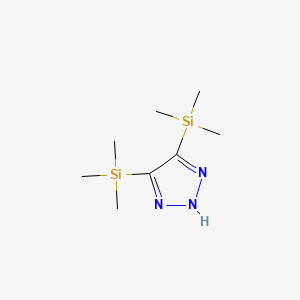
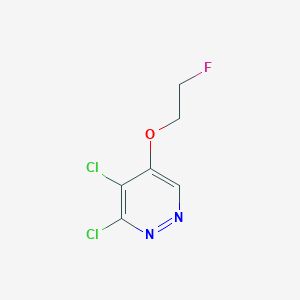
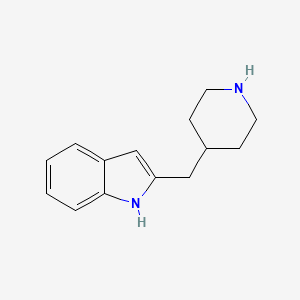
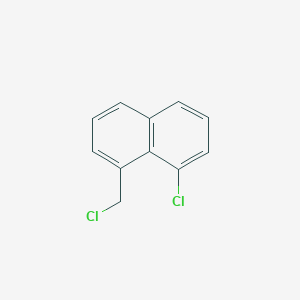
![2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11890468.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11890482.png)
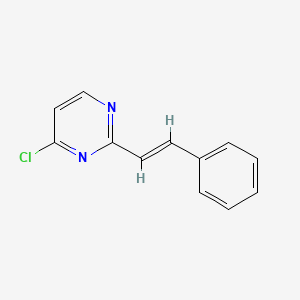
![1-Ethylnaphtho[2,1-b]furan-2(1H)-one](/img/structure/B11890494.png)
